molecular formula C11H17NO3 B6613994 5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol CAS No. 1019117-82-8

5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol

Cat. No.: B6613994
CAS No.: 1019117-82-8
M. Wt: 211.26 g/mol
InChI Key: HTNWAUAUJJDMIM-UHFFFAOYSA-N
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Description

5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol is a chemical compound with a molecular formula of C11H17NO3. This compound is known for its unique structure, which includes an aminomethyl group, a hydroxypropyl group, and a methoxyphenol group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 3-chloropropanol.

    Reaction with Aminomethylating Agent: The 2-methoxyphenol undergoes a reaction with an aminomethylating agent, such as formaldehyde and ammonium chloride, to introduce the aminomethyl group.

    Hydroxypropylation: The resulting intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and the process conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aminomethyl derivatives.

Scientific Research Applications

5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: A similar compound with an aminomethyl group and a hydroxy group.

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Another compound with similar functional groups but a different core structure.

Uniqueness

5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-15-11-3-2-8(5-10(11)14)4-9(6-12)7-13/h2-3,5,9,13-14H,4,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNWAUAUJJDMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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